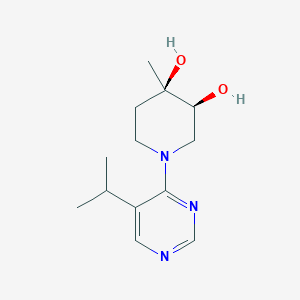

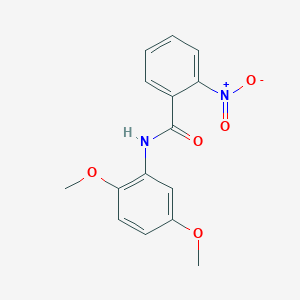

(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is part of a broader class of chemicals that have garnered attention due to their potential applications in various fields, including medicinal chemistry and material science. While the specific compound "(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol" is not directly mentioned in available literature, its structural components suggest relevance to research on pyrimidine derivatives and piperidine diols. These classes of compounds are known for their biological activity and synthetic versatility.

Synthesis Analysis

Synthetic pathways to compounds related to piperidine diols and pyrimidine derivatives have been extensively studied. For example, the literature describes expedient syntheses of 3,4,5-Trihydroxypiperidines from the chiral pool, highlighting their importance in modulating glycosidase enzymes due to their structural resemblance to pyranose monosaccharides (Wood et al., 2018). These synthetic pathways are crucial for accessing high-value drug leads targeting the glycobiological machinery.

Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), indicating the relevance of pyrimidine derivatives in developing potential therapeutic agents targeting inflammation and pain through H4R antagonism. These compounds showed potent in vitro activity and demonstrated anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).

Coordination Chemistry

Research on pyrimidine-terpyridine derivatives illustrated their selective coordination to zinc(II) ions. This selectivity highlights the application of such compounds in designing coordination polymers with potential applications in materials science and catalysis (Klein et al., 2014).

Osteoporosis Treatment

Pyrimidin-5-yl derivatives were identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and significant efficacy in in vivo models of bone turnover. This suggests their potential in developing treatments for osteoporosis, showcasing the application of pyrimidine derivatives in medicinal chemistry for targeting bone diseases (Coleman et al., 2004).

Cholinesterase and Aβ-Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines was designed and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. This research underscores the potential of pyrimidine derivatives in addressing multiple pathological routes in Alzheimer's disease through the inhibition of key enzymes and pathological processes (Mohamed et al., 2011).

Insecticidal and Antibacterial Potential

Pyrimidine linked with pyrazole heterocyclic compounds exhibited insecticidal and antibacterial activities. Such studies highlight the utility of pyrimidine derivatives in developing new agrochemicals and antimicrobial agents, reflecting the broad applicability of pyrimidine chemistry in both healthcare and agriculture (Deohate & Palaspagar, 2020).

Eigenschaften

IUPAC Name |

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-9(2)10-6-14-8-15-12(10)16-5-4-13(3,18)11(17)7-16/h6,8-9,11,17-18H,4-5,7H2,1-3H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXNYRJHAUGHJG-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN=C1N2CCC(C(C2)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN=CN=C1N2CC[C@@]([C@H](C2)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)